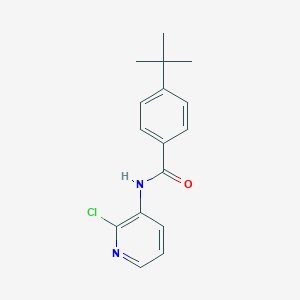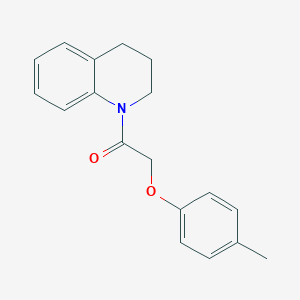
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazolone core, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pyrazolone ring can be reduced to form a saturated pyrazolone derivative.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrazolone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound has shown promise as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- (E)-3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- (E)-1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
What sets 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione apart from similar compounds is its unique combination of a benzodioxole ring, a pyrazolone core, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H12N2O4 |
|---|---|
Peso molecular |
308.29g/mol |
Nombre IUPAC |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12N2O4/c20-16-13(8-11-6-7-14-15(9-11)23-10-22-14)17(21)19(18-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)/b13-8+ |
Clave InChI |
ZAWWTLSEDJEYJA-MDWZMJQESA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B398772.png)



![3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B398780.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B398782.png)
![[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl imidothiocarbamate](/img/structure/B398783.png)
![3-bromo-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B398785.png)
![3-bromo-4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398786.png)
